molecular formula C27H41ClN4O5 B1676966 Naronapride CAS No. 860174-12-5

Naronapride

Numéro de catalogue B1676966
Numéro CAS: 860174-12-5
Poids moléculaire: 537.1 g/mol
Clé InChI: VGDDOIZXGFJDRC-VJTSUQJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naronapride is an orally bioavailable, small organic molecule . It is a potent and selective serotonin 5-HT4 receptor agonist and D2 antagonist . It is being developed by Renexxion for the treatment of multiple gastrointestinal disorders . It has been investigated for use/treatment in gastroesophageal reflux disease (GERD) and gastroparesis .


Synthesis Analysis

Naronapride is extensively metabolized, undergoing rapid hydrolysis to 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3- methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with stoichiometric loss of quinuclidinol . ATI-7500 is either N-glucuronidated on the phenyl ring or its hexanoic acid side chain underwent two-carbon cleavage, probably through a beta-oxidation metabolic pathway, to form 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy- benzoylamino)- 3- methoxy- piperidin- 1-yl]-butanoic acid (ATI-7400) .


Molecular Structure Analysis

The molecular structure of Naronapride is C27H41ClN4O5 . The average weight is 537.1 and the monoisotopic weight is 536.2765481 .


Chemical Reactions Analysis

Naronapride is extensively metabolized, undergoing rapid hydrolysis to 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3- methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with stoichiometric loss of quinuclidinol . ATI-7500 is either N-glucuronidated on the phenyl ring or its hexanoic acid side chain underwent two-carbon cleavage, probably through a beta-oxidation metabolic pathway, to form 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy- benzoylamino)- 3- methoxy- piperidin- 1-yl]-butanoic acid (ATI-7400) .


Physical And Chemical Properties Analysis

The chemical formula of Naronapride is C27H41ClN4O5 . The average weight is 537.1 and the monoisotopic weight is 536.2765481 .

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Naronapride is extensively metabolized, undergoing rapid hydrolysis to form various metabolites, which are primarily excreted through fecal routes. Studies on its metabolism and pharmacokinetics have provided valuable insights into its absorption, disposition, and elimination patterns in the human body. For instance, research has shown that naronapride and its major metabolites reached peak plasma levels within 1 hour post-dose, with the plasma terminal half-life of naronapride being approximately 5.36 hours. This detailed understanding of naronapride's pharmacokinetics is crucial for its potential therapeutic applications (Bowersox et al., 2011).

Treatment of Gastrointestinal Disorders

Naronapride has been investigated for its efficacy in treating gastrointestinal disorders like chronic constipation and acid reflux disorders. It functions as a 5-HT4 receptor agonist, which plays a significant role in gastrointestinal motility. In clinical trials, naronapride demonstrated a consistent and dose-related decrease in several measures of esophageal acid exposure, suggesting its potential effectiveness in treating acid reflux disorders (Leitz et al., 2011). Another study mentioned its role in the treatment of chronic constipation, highlighting it as a promising drug under investigation for this condition (Jiang et al., 2015).

Safety And Hazards

Naronapride may increase the central nervous system depressant (CNS depressant) activities of Methotrimeprazine . The risk or severity of CNS depression can be increased when Naronapride is combined with other drugs like 1,2-Benzodiazepine, Acenocoumarol, Acetazolamide, Acetophenazine, Agomelatine, Alfentanil, Alimemazine, Almotriptan, Alosetron .

Orientations Futures

Naronapride is currently in the clinical trial phase. A Phase 2b study of naronapride in PPI-non-responsive symptomatic GERD is expected to commence in H2 2024 . It is also Phase 3 ready in chronic idiopathic constipation (“CIC”) . Furthermore, an Investigational New Drug (IND) application for Naronapride for the treatment of GI motility disorders in patients with cystic fibrosis (CF) has been opened .

Propriétés

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDDOIZXGFJDRC-VJTSUQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006590
Record name 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naronapride

CAS RN

860174-12-5
Record name Naronapride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naronapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naronapride
Reactant of Route 2
Naronapride
Reactant of Route 3
Naronapride
Reactant of Route 4
Naronapride
Reactant of Route 5
Naronapride
Reactant of Route 6
Reactant of Route 6
Naronapride

Citations

For This Compound
312
Citations
A Shin, M Camilleri, G Kolar, P Erwin… - Alimentary …, 2014 - Wiley Online Library
… Velusetrag and naronapride have not been included in prior systematic reviews. Therefore, our objective was to conduct a systematic review and meta-analysis of RCTs of highly …
Number of citations: 153 onlinelibrary.wiley.com
SS Bowersox, LK Lightning, S Rao, M Palme… - Drug metabolism and …, 2011 - ASPET
… absorption, metabolism, and excretion of naronapride in healthy male subjects given a single … The pharmacokinetics of naronapride and its metabolites after a single oral naronapride …
Number of citations: 18 dmd.aspetjournals.org
J Tack, M Camilleri, L Chang, WD Chey… - Alimentary …, 2012 - Wiley Online Library
… Articles reporting data on cisapride, clebopride, prucalopride, mosapride, renzapride, tegaserod, TD ‐5108 (velusetrag) and ATI ‐7505 (naronapride) were identified through a …
Number of citations: 308 onlinelibrary.wiley.com
SS Bowersox, R Clark, DJ Ellis, M Palme, E Sims… - Gastroenterology, 2011 - infona.pl
Molecular Pharmacology of Naronapride, a Selective 5-HT4 Receptor Agonist for the Treatment of Constipation: Comparison With Other Prokinetic 5-HT4 Receptor Agonists …
Number of citations: 3 www.infona.pl
MV Roque, M Camilleri - Expert review of gastroenterology & …, 2011 - Taylor & Francis
… structure between cisapride and naronapride result in a lack … 9 days of treatment with naronapride on gastric, small bowel … emptying were accelerated by naronapride at the 10 mg …
Number of citations: 46 www.tandfonline.com
M Vazquez-Roque, M Camilleri - Drugs of the Future, 2011 - access.portico.org
… naronapride (3, 10 and 20 mg or placebo orally tid) on gastric, small bowel and colonic transit using scintigraphy after a 9-day treatment phase (36). Naronapride … with naronapride had …
Number of citations: 3 access.portico.org
DJ Ellis, M Palme, PB Miner - Gastroenterology, 2011 - infona.pl
A Phase II, Randomized, Double-Blind, Placebo Controlled, Three Period, Crossover, Single Center Study to Evaluate the Effects of Naronapride on Esophageal and Gastric pH and Reflux …
Number of citations: 2 www.infona.pl
DJ Ellis, S Bowersox, M Palme, P Druzgala - Gastroenterology, 2011 - infona.pl
The Pharmacokinetics and Tolerability of Naronapride, a 5-HT4 Receptor Agonist, in Healthy Subjects … The Pharmacokinetics and Tolerability of Naronapride, a 5-HT4 …
Number of citations: 2 www.infona.pl
JM Hoffman, K Tyler, SJ MacEachern, OB Balemba… - Gastroenterology, 2012 - Elsevier
… We report here that intracolonic infusion of tegaserod or naronapride reduced the VMR in a dose-dependent manner when infused into the colon, and the agonists were more potent …
Number of citations: 279 www.sciencedirect.com
JW Dale, GJ Hollingworth, JM McKenna - Annual reports in medicinal …, 2011 - Elsevier
… of naronapride occurs via esterases rather than CYP450s, so it avoids the drug–drug interactions (and high exposure risk) associated with cisapride. Modest effects of naronapride on …
Number of citations: 6 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.